molecular formula C11H7Cl2NO4 B8767090 Methyl 2-(5,6-dichloro-1,3-dioxoisoindolin-2-yl)acetate

Methyl 2-(5,6-dichloro-1,3-dioxoisoindolin-2-yl)acetate

Cat. No. B8767090
M. Wt: 288.08 g/mol
InChI Key: JXBPJTRWPYAKNL-UHFFFAOYSA-N
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Patent
US09024027B2

Procedure details

To a solution of 2-(5,6-dichloro-1,3-dioxoisoindolin-2-yl)acetic acid (2.33 g, 8.50 mmol) in MeOH (35 ml), conc. H2SO4 (3 ml) was added at 0° C. The reaction was warmed at room temperature and stirred for 16 hours. The mixture was poured into an ice/water mixture and neutralized with aqueous NaHCO3. The resulting precipitate was recovered by filtration, washed with water and dried affording methyl 2-(5,6-dichloro-1,3-dioxoisoindolin-2-yl)acetate (2.42 g, 8.40 mmol, 99% yield). MS/ESI+ 288.0 [MH]+.
Quantity
2.33 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][C:10]=1[Cl:11])[C:7](=[O:12])[N:6]([CH2:13][C:14]([OH:16])=[O:15])[C:5]2=[O:17].[C:18]([O-])(O)=O.[Na+]>CO.OS(O)(=O)=O>[Cl:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][C:10]=1[Cl:11])[C:7](=[O:12])[N:6]([CH2:13][C:14]([O:16][CH3:18])=[O:15])[C:5]2=[O:17] |f:1.2|

Inputs

Step One
Name
Quantity
2.33 g
Type
reactant
Smiles
ClC=1C=C2C(N(C(C2=CC1Cl)=O)CC(=O)O)=O
Name
Quantity
35 mL
Type
solvent
Smiles
CO
Name
Quantity
3 mL
Type
solvent
Smiles
OS(=O)(=O)O
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting precipitate was recovered by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
ClC=1C=C2C(N(C(C2=CC1Cl)=O)CC(=O)OC)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 8.4 mmol
AMOUNT: MASS 2.42 g
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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